REACTION_SMILES
|
[C:34].[CH3:24][C:25](=[O:26])[OH:27].[CH:30]([Cl:31])([Cl:32])[Cl:33].[F:1][CH2:2][c:3]1[n:4][c:5]2[cH:6][cH:7][c:8]([N+:21]([O-:22])=[O:23])[cH:9][c:10]2[c:11](=[O:20])[n:12]1-[c:13]1[c:14]([CH3:19])[cH:15][cH:16][cH:17][cH:18]1.[H:28][H:29].[Pd:35]>>[F:1][CH2:2][c:3]1[n:4][c:5]2[cH:6][cH:7][c:8]([NH2:21])[cH:9][c:10]2[c:11](=[O:20])[n:12]1-[c:13]1[c:14]([CH3:19])[cH:15][cH:16][cH:17][cH:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1-n1c(CF)nc2ccc([N+](=O)[O-])cc2c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccccc1-n1c(CF)nc2ccc(N)cc2c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |